molecular formula C9H8N2O2S B12077820 N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide CAS No. 99615-64-2

N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide

Cat. No.: B12077820
CAS No.: 99615-64-2
M. Wt: 208.24 g/mol
InChI Key: IUMKDTFJKOASIJ-UHFFFAOYSA-N
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Description

N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide is a functionalized benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. The benzothiazole core is a privileged scaffold known for its versatile interactions with biological targets, leading to a wide spectrum of pharmacological activities . This particular compound is designed for investigation in oncology and neurodegenerative disease research. Its structure suggests potential as a key intermediate or precursor for developing potent kinase inhibitors . Furthermore, the dihydro-2-oxo moiety is a feature of interest for probing pathways relevant to neuroprotection, making this compound a valuable tool for researchers studying conditions like amyotrophic lateral sclerosis (ALS) and other central nervous system disorders . This product is intended for use in non-clinical research, including but not limited to, biochemical assay development, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

99615-64-2

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

N-methyl-2-oxo-3H-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C9H8N2O2S/c1-10-8(12)5-2-3-6-7(4-5)14-9(13)11-6/h2-4H,1H3,(H,10,12)(H,11,13)

InChI Key

IUMKDTFJKOASIJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)NC(=O)S2

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Chloro-N-methylacetamide with 2-Amino-5-carboxamidothiophenol

A highly efficient method for constructing the benzothiazole core involves cyclocondensation reactions. Recent advancements demonstrate that 2-chloroacetamides and 2-aminothiophenols undergo cyclization in aqueous media with elemental sulfur to yield benzothiazole-2-carboxamides . Adapting this protocol, N-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide can be synthesized via the following steps:

  • Synthesis of 2-Amino-5-carboxamidothiophenol :

    • Begin with 5-nitro-2-aminothiophenol, which undergoes nitration reduction to introduce the carboxamide group. Catalytic hydrogenation or borohydride-mediated reduction converts the nitro group to an amine, followed by amidation using acetic anhydride or acyl chlorides .

  • Cyclocondensation Reaction :

    • React 2-amino-5-carboxamidothiophenol with 2-chloro-N-methylacetamide in the presence of elemental sulfur (S₈) in water at 80–100°C for 6–12 hours. The sulfur facilitates thiazole ring closure, while water acts as a green solvent, enhancing reaction sustainability .

    2-Amino-5-carboxamidothiophenol+2-Chloro-N-methylacetamideS8,H2OThis compound\text{2-Amino-5-carboxamidothiophenol} + \text{2-Chloro-N-methylacetamide} \xrightarrow{\text{S}_8, \text{H}_2\text{O}} \text{this compound}

    Key Advantages :

    • Yields exceed 85% under optimized conditions .

    • Tolerance for electron-withdrawing and donating substituents on the aryl ring.

Oxidation of N-Methyl-2,3-dihydro-1,3-benzothiazole-6-carboxamide

The 2-oxo group can be introduced via oxidation of a preformed dihydrobenzothiazole derivative. This method, detailed in patent filings for analogous compounds, employs controlled oxidation to avoid over-oxidation :

  • Synthesis of N-Methyl-2,3-dihydro-1,3-benzothiazole-6-carboxamide :

    • Condense 2-amino-5-carboxamidothiophenol with methylamine in the presence of formaldehyde, forming the dihydrobenzothiazole ring via Mannich-type cyclization .

  • Oxidation to Introduce the 2-Oxo Group :

    • Treat the dihydro intermediate with sodium hypochlorite (NaClO) in a sulfuric acid medium at 35–40°C. The reaction is monitored via HPLC to ensure completion (residual starting material <1%) .

    N-Methyl-2,3-dihydro-1,3-benzothiazole-6-carboxamideNaClO, H2SO4This compound\text{N-Methyl-2,3-dihydro-1,3-benzothiazole-6-carboxamide} \xrightarrow{\text{NaClO, H}_2\text{SO}_4} \text{this compound}

    Optimization Insights :

    • Excess oxidant leads to sulfone byproducts; stoichiometric control is critical .

    • Yields: 70–75% after purification via recrystallization from ethanol .

Amidation of N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic Acid

Late-stage amidation offers modularity for introducing the carboxamide group. This two-step approach is favored in industrial settings for its scalability :

  • Synthesis of N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic Acid :

    • Oxidize N-methyl-2,3-dihydro-1,3-benzothiazole-6-carbonitrile using potassium permanganate (KMnO₄) in acidic conditions, yielding the carboxylic acid derivative .

  • Amidation via Chloride Intermediate :

    • Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with aqueous ammonia (NH₃) or ammonium carbonate[(NH₄)₂CO₃] .

    N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic AcidSOCl2Acid ChlorideNH3This compound\text{N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic Acid} \xrightarrow{\text{SOCl}_2} \text{Acid Chloride} \xrightarrow{\text{NH}_3} \text{this compound}

    Process Considerations :

    • Acid chloride formation requires anhydrous conditions to prevent hydrolysis .

    • Ammonia gas bubbling enhances reaction efficiency, achieving yields of 80–85% .

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield Advantages Challenges
Cyclocondensation S₈, H₂O80–100°C, 6–12 h85–90%Green solvent, high regioselectivityRequires pre-functionalized thiophenol
Oxidation NaClO, H₂SO₄35–40°C, 4 h70–75%Scalable, minimal byproductsOver-oxidation risks
Amidation SOCl₂, NH₃Reflux, 2–4 h80–85%Modular, industrial-friendlyMoisture-sensitive steps

Mechanistic Insights and Functional Group Compatibility

  • Cyclocondensation Mechanism :
    Elemental sulfur acts as a cyclizing agent, facilitating nucleophilic attack by the thiophenol’s sulfur on the chloroacetamide’s α-carbon. Subsequent elimination of HCl forms the thiazole ring .

  • Oxidation Dynamics :
    Hypochlorite-mediated oxidation proceeds via a radical mechanism, where the benzylic hydrogen is abstracted, forming a carbonyl group .

  • Amidation Selectivity :
    Carboxylic acid activation to the acid chloride ensures high electrophilicity, enabling efficient nucleophilic substitution by ammonia .

Industrial Applications and Process Optimization

Patents highlight the importance of This compound as an intermediate in agrochemicals, particularly herbicides . Key industrial adaptations include:

  • Continuous-Flow Oxidation :
    Substituting batch reactors with flow systems reduces reaction times by 40% and improves temperature control .

  • Catalytic Recycling :
    Recovery of sulfur from cyclocondensation reactions minimizes waste and production costs .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide and related compounds:

Compound Name Core Structure Substituents/Functional Groups Key Applications/Findings Reference ID
This compound Benzothiazole 6-carboxamide, 2-oxo-2,3-dihydro, N-methyl Potential enzyme/receptor modulation (inferred)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methyl, N-(2-hydroxy-1,1-dimethylethyl) N,O-bidentate directing group for C–H activation
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine 6-chloro, 3-(1-methylhydrazino), 7-carboxylate Antibacterial/antifungal activity (implied)
(±)cis-2-(4-Methoxyphenyl)-3-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one Benzothiazepinone 4-methoxyphenyl, 3-methoxy Intermediate for acridine derivatives
4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine Dihydrothiazole 4-aryl, N-aryl, propenyl Angiotensin II receptor antagonism

Functional and Pharmacological Differences

  • Hydrogen Bonding vs. Steric Effects : The carboxamide group in the target compound enables strong hydrogen bonding, similar to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . However, the latter’s hydroxyl group provides additional coordination sites for metal catalysts, absent in the target compound.
  • Biological Activity : While dihydrothiazol-imines exhibit antihypertensive effects via angiotensin II inhibition , benzodithiazines (e.g., compound in ) show antibacterial activity due to sulfone and hydrazine groups . The target compound’s oxo-dihydro moiety may favor interactions with oxidoreductases or proteases.

Crystallographic and Computational Insights

  • Software like SHELX () and ORTEP-3 () are critical for structural validation. The benzothiazole’s planar aromatic system contrasts with the twisted dihydrothiazole rings in , affecting packing efficiency and solubility .
  • Docking studies () suggest that nitrogen atoms in imino groups and aromatic systems are key for receptor binding, a feature shared with the target compound’s carboxamide and benzothiazole moieties .

Biological Activity

N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₈N₂O₂S
  • CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's benzothiazole moiety allows it to engage in π–π stacking interactions and hydrogen bonding with proteins and nucleic acids. This interaction can modulate enzymatic activity and influence cellular signaling pathways.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance:

  • In vitro Studies : Compounds similar to N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through cell cycle arrest .
CompoundCell LineIC50 (µM)Mechanism
B7A4311.5Apoptosis induction
4iHOP-920.9Cell cycle arrest

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties:

  • Antitubercular Activity : Certain derivatives have demonstrated effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) significantly lower than standard treatments like streptomycin .

Anti-inflammatory Activity

Studies have shown that N-Methyl derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha:

  • In vitro Analysis : Compounds were tested for their ability to reduce cytokine levels in activated macrophages, demonstrating potential as anti-inflammatory agents .

Case Studies and Research Findings

  • Antitumor Efficacy : A study synthesized a series of benzothiazole compounds that included N-Methyl derivatives. These compounds were screened for their ability to inhibit tumor growth in various cancer cell lines. The lead compound exhibited significant inhibition of cell migration and proliferation at low concentrations .
  • Synergistic Effects : Investigations into the combination of N-Methyl derivatives with existing chemotherapeutics revealed enhanced efficacy against resistant cancer cell lines, suggesting potential for combination therapy in clinical settings .

Q & A

Q. Example Data :

  • X-ray : C–N bond length: 1.34 Å; dihedral angle between benzothiazole and carboxamide: 12.5° .

Advanced: How can structure-activity relationships (SAR) be optimized for enhanced bioactivity?

Methodological Answer:

  • Modifications :
    • Substituent Introduction : Add electron-withdrawing groups (e.g., -Cl, -F) at the phenyl ring to enhance receptor binding .
    • Heterocycle Fusion : Incorporate pyrrole or thiadiazole rings to improve solubility and target specificity .
  • Assays :
    • In Vitro : Test against cancer cell lines (e.g., MCF-7) using MTT assays; compare IC₅₀ values between derivatives .
    • Molecular Docking : Use AutoDock Vina to predict interactions with kinases or DNA topoisomerases .

Q. Data Contradiction Note :

  • Fluorinated derivatives show higher cytotoxicity (IC₅₀ = 1.2 μM) but lower solubility compared to methoxy analogs (IC₅₀ = 3.8 μM) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Experimental Variables : Control solvent (DMSO vs. saline), cell passage number, and incubation time .
  • Statistical Validation : Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies .
  • Mechanistic Follow-Up : Perform Western blotting to confirm target protein inhibition (e.g., PARP-1 or EGFR) .

Case Study :
A 2024 study reported anti-inflammatory activity (IC₅₀ = 5 μM in RAW264.7 cells), while a 2025 study found no effect. Discrepancy traced to LPS concentration differences (1 μg/mL vs. 10 μg/mL) .

Advanced: What computational tools are recommended for analyzing crystallographic data?

Methodological Answer:

  • Refinement : SHELXL for small-molecule refinement; validate using R-factor convergence (< 5%) .
  • Visualization : ORTEP-3 for generating thermal ellipsoid plots; highlight disorder with PART instructions .
  • Hydrogen Bonding : Use Mercury (CCDC) to generate graph sets (e.g., S(6) motifs) and quantify interaction energies .

Q. Example Workflow :

Solve structure with SHELXD .

Refine with SHELXL using high-resolution data (d ≤ 0.8 Å).

Generate publication-quality figures with ORTEP-3 .

Basic: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Storage : -20°C in amber vials under argon; monitor degradation via HPLC (retention time shifts > 5% indicate instability) .
  • In Solution : Avoid aqueous buffers at pH > 8; hydrolyzes to benzothiazole-6-carboxylic acid .

Q. Stability Data :

ConditionDegradation Half-LifeReference
pH 7.4, 25°C48 h
DMSO, -20°C> 6 months

Advanced: How to design a high-throughput screening (HTS) protocol for derivatives?

Methodological Answer:

  • Library Synthesis : Use automated parallel synthesis (e.g., 96-well plates) with varied substituents (e.g., alkyl, aryl, heteroaryl) .
  • Screening :
    • Primary Assay : Fluorescence-based kinase inhibition (Z’ factor > 0.5).
    • Secondary Assay : Cytotoxicity counter-screen on HEK293 cells .
  • Data Analysis : Apply PCA to cluster active vs. inactive compounds .

Q. Example HTS Output :

DerivativeKinase Inhibition (%)Selectivity Index (HEK293)
-OCH₃7812.3
-CF₃928.7

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

  • Optimization :
    • Replace DMF with PEG-400 to simplify solvent removal .
    • Use flow chemistry for cyclization steps to improve yield (85% vs. batch 65%) .
  • Purity Standards : Ensure >98% purity (HPLC) by iterative recrystallization .

Q. Scale-Up Data :

ScaleYield (%)Purity (%)
1 g7095
50 g6898

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